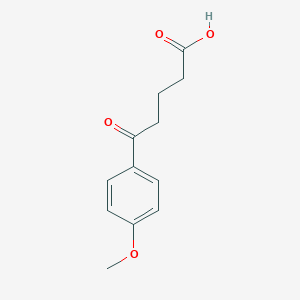

5-(4-Methoxyphenyl)-5-oxopentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105618. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-10-7-5-9(6-8-10)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMMMFTXGWKQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295811 | |

| Record name | 5-(4-Methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4609-10-3 | |

| Record name | 4609-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-METHOXY-PHENYL)-5-OXO-PENTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-(4-methoxyphenyl)-5-oxopentanoic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis. The core of this synthesis is the Friedel-Crafts acylation of anisole with glutaric anhydride, a classic and effective method for forming a carbon-carbon bond between an aromatic ring and an acyl group.

Reaction Overview

The synthesis proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed to activate the glutaric anhydride, forming a highly electrophilic acylium ion. Anisole, an activated aromatic compound due to the electron-donating methoxy group, then acts as a nucleophile, attacking the acylium ion. The methoxy group directs the substitution primarily to the para position, leading to the desired product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. The values are based on established Friedel-Crafts acylation procedures and may vary depending on specific experimental conditions and scale.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Anisole | 1.0 | molar equivalent | |

| Glutaric Anhydride | 1.0 - 1.2 | molar equivalent | A slight excess may be used to ensure complete reaction. |

| Anhydrous Aluminum Chloride | 2.2 - 2.5 | molar equivalent | More than two equivalents are required as AlCl₃ complexes with both the carbonyl oxygen of the anhydride and the resulting ketone. |

| Solvent | |||

| Dichloromethane (DCM) or Nitrobenzene | 5 - 10 | mL per gram of anisole | Nitrobenzene can sometimes lead to higher yields but is more toxic and has a higher boiling point. |

| Reaction Conditions | |||

| Temperature | 0 to room temperature | °C | The initial addition is carried out at low temperature to control the exothermic reaction. |

| Reaction Time | 2 - 24 | hours | Monitored by Thin Layer Chromatography (TLC). |

| Product | |||

| Theoretical Yield | 222.24 | g/mol | Based on the molecular weight of this compound. |

| Typical Practical Yield | 75 - 90 | % | |

| Melting Point | ~145-148 | °C |

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Anisole

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Apparatus Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Reactants: Dissolve glutaric anhydride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add anisole (1.0 eq.) dropwise via the dropping funnel over 30 minutes, again keeping the temperature at 0 °C.

-

Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 100 mL), followed by 5% sodium bicarbonate solution (2 x 100 mL) to remove any unreacted glutaric anhydride, and finally with brine (1 x 100 mL).

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis.

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(4-Methoxybenzoyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxybenzoyl)propionic acid, also known by its synonym 4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS No. 3153-44-4), is a keto-carboxylic acid that serves as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and more complex molecules.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of 3-(4-methoxybenzoyl)propionic acid, detailed experimental protocols for their determination, and a visualization of its role in synthetic pathways.

Physicochemical Properties

The key physicochemical parameters of 3-(4-methoxybenzoyl)propionic acid are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing decisions on reaction conditions, purification methods, and formulation development.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 3153-44-4 | [4][5][6][7] |

| Molecular Formula | C₁₁H₁₂O₄ | [4][5][6][7] |

| Molecular Weight | 208.21 g/mol | [4][5][6][7] |

| Appearance | White to cream or pale brown crystalline powder | [8] |

| Melting Point | 148-150 °C | [7][9] |

| Boiling Point | 307.4 °C to 419.54 °C (estimated) | [10] |

| Density | ~1.225 g/cm³ (estimated) | [10] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Reference(s) |

| Water Solubility | Almost insoluble; 18 g/L at 25°C (predicted) | [10][11] |

| Organic Solvent Solubility | Soluble in ethanol and ether | [1] |

| logP (o/w) | 1.38 (predicted) | [10][11] |

| pKa | 4.58 ± 0.17 (predicted) | [10][11] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods applicable to crystalline organic compounds like 3-(4-methoxybenzoyl)propionic acid.

Synthesis of 3-(4-Methoxybenzoyl)propionic Acid via Friedel-Crafts Acylation

This protocol describes the synthesis of 3-(4-methoxybenzoyl)propionic acid through the Friedel-Crafts acylation of anisole with succinic anhydride.[2][3]

Materials:

-

Anisole

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Sodium hydroxide (NaOH) solution (5% w/v)

-

Hydrochloric acid (HCl)

-

Methanol (for crystallization)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a reaction flask equipped for reflux, combine succinic anhydride (20 mmol) and anisole (10 ml).

-

Carefully add anhydrous aluminum chloride (42 mmol) to the mixture.

-

Reflux the reaction mixture for 4 hours.

-

After the reaction is complete, remove the excess anisole via steam distillation.

-

Dissolve the resulting solid product in a 5% sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude 3-(4-methoxybenzoyl)propionic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from methanol to obtain the purified compound.

Determination of Melting Point (Capillary Method)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[12]

Materials:

-

Purified 3-(4-methoxybenzoyl)propionic acid

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Mortar and pestle

Procedure:

-

Ensure the sample of 3-(4-methoxybenzoyl)propionic acid is completely dry and finely powdered using a mortar and pestle.[12]

-

Pack a capillary tube with the powdered sample to a height of 1-2 mm by tapping the sealed end on a hard surface.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.[13]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (around 148°C).

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.[14]

-

Record the temperature at which the first signs of melting are observed.

-

Continue heating slowly and record the temperature at which the entire sample has melted.

-

The recorded range is the melting point of the sample.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the logP value of a compound.[4][8][15]

Materials:

-

3-(4-methoxybenzoyl)propionic acid

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or suitable vials

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of 3-(4-methoxybenzoyl)propionic acid in a suitable solvent (e.g., DMSO).[4]

-

Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and the aqueous phase in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. This can be facilitated by centrifugation.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of a compound in water.[7][16]

Materials:

-

3-(4-methoxybenzoyl)propionic acid

-

Distilled or deionized water

-

Small test tubes or vials

-

Shaker or vortex mixer

-

Analytical balance

Procedure:

-

Place a small, accurately weighed amount of 3-(4-methoxybenzoyl)propionic acid (e.g., 25 mg) into a test tube.[7]

-

Add a small volume of water (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[7]

-

Continue adding water and shaking until the solid is completely dissolved or a significant volume has been added.

-

For a quantitative measurement, prepare a saturated solution by adding an excess of the compound to a known volume of water.

-

Agitate the mixture at a constant temperature until equilibrium is reached.

-

Separate the undissolved solid (e.g., by filtration or centrifugation).

-

Determine the concentration of the dissolved compound in the aqueous solution using an appropriate analytical technique.

Role in Synthesis of Biologically Active Molecules

3-(4-Methoxybenzoyl)propionic acid is a key intermediate in the synthesis of various biologically active compounds, including certain anti-dermatological and anti-epileptic drug candidates.[1] Its chemical structure allows for further modification to generate more complex molecules with therapeutic potential. The following diagrams illustrate its synthetic utility.

Caption: Synthetic pathway of 3-(4-methoxybenzoyl)propionic acid and its role as a precursor.

The diagram above illustrates the synthesis of 3-(4-methoxybenzoyl)propionic acid from anisole and succinic anhydride via a Friedel-Crafts acylation reaction. The resulting compound serves as a crucial starting material for the creation of various biologically active five-membered heterocycles, such as butenolides and pyrrolones, as well as other pharmaceutical intermediates.[2][3]

Caption: Logical workflow for the synthesis and characterization of 3-(4-methoxybenzoyl)propionic acid.

This workflow diagram outlines the logical progression from synthesis and purification to the comprehensive physicochemical characterization of 3-(4-methoxybenzoyl)propionic acid. The determined properties, such as melting point, solubility, and logP, are essential for guiding its subsequent application in the synthesis of biologically active derivatives.

References

- 1. 3-(4-methoxybenzoyl)propionic acid 3153-44-4 [mingyuanchemical.com]

- 2. 3-(4-Methoxybenzoyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(4-Methoxybenzoyl)propionsäure 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-(4-METHOXYBENZOYL)PROPIONIC ACID | 3153-44-4 [amp.chemicalbook.com]

- 11. 3-(4-METHOXYBENZOYL)PROPIONIC ACID | 3153-44-4 [chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. westlab.com [westlab.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 16. scribd.com [scribd.com]

In-Depth Structural Analysis of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 5-(4-Methoxyphenyl)-5-oxopentanoic acid, a keto-acid of interest in organic synthesis and medicinal chemistry. This document outlines a detailed experimental protocol for its synthesis, presents a thorough analysis of its structural features through spectroscopic data, and includes relevant safety information. The synthesis workflow is visually represented to facilitate understanding of the process.

Core Molecular Structure and Properties

This compound , also known by its synonyms 4-anisoylbutyric acid and 4-(4-methoxybenzoyl)butyric acid, possesses the chemical formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol .[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 137 °C | |

| Appearance | Off-white to yellow solid |

Synthesis Protocol: Friedel-Crafts Acylation

The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Procedure

Materials:

-

Anisole

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Instrumentation:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a gas trap (e.g., CaCl₂ drying tube)

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser protected by a gas trap, and an addition funnel. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Reagent Charging: To the flask, add glutaric anhydride (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the stirred suspension. The addition is exothermic and should be done slowly to maintain the temperature below 10 °C.

-

Anisole Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-3 hours or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Structural Characterization Data

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.95 | Doublet | 2H | Ar-H (ortho to C=O) |

| 6.95 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| 3.85 | Singlet | 3H | -OCH₃ |

| 3.05 | Triplet | 2H | -CH₂-C=O |

| 2.45 | Triplet | 2H | -CH₂-COOH |

| 2.10 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | Ar-C=O |

| ~178.0 | -COOH |

| ~163.5 | Ar-C-OCH₃ |

| ~130.5 | Ar-CH (ortho to C=O) |

| ~129.5 | Ar-C (ipso to C=O) |

| ~113.8 | Ar-CH (ortho to -OCH₃) |

| ~55.5 | -OCH₃ |

| ~35.0 | -CH₂-C=O |

| ~33.0 | -CH₂-COOH |

| ~20.0 | -CH₂-CH₂-CH₂- |

Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3070-3030 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1675 | C=O stretch | Aryl ketone |

| ~1600, ~1510 | C=C stretch | Aromatic ring |

| ~1260 | C-O stretch | Aryl ether |

| ~1170 | C-O stretch | Aryl ether |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular ion) |

| 135 | [CH₃OC₆H₄CO]⁺ (Acylium ion fragment) |

| 107 | [CH₃OC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Safety Information

While a specific safety data sheet for this compound is not universally available, based on its structure and the safety profiles of similar compounds, the following precautions are advised:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.

This guide provides a foundational understanding of the synthesis and structural characteristics of this compound for research and development purposes. It is important to note that the spectroscopic data presented is predictive and should be confirmed by experimental analysis for any critical applications.

References

Spectroscopic and Synthetic Profile of 5-(4-methoxyphenyl)-5-oxopentanoic Acid (CAS 4609-10-3)

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for 5-(4-methoxyphenyl)-5-oxopentanoic acid (CAS 4609-10-3). The information is intended to support researchers, scientists, and professionals in the field of drug development by providing key data for the identification, characterization, and synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.95 | Doublet | 2H | Ar-H (meta to C=O) |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~3.05 | Triplet | 2H | -CH₂-C=O |

| ~2.45 | Triplet | 2H | -CH₂-COOH |

| ~2.00 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~12.0 (broad) | Singlet | 1H | -COOH |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | Ar-C=O |

| ~174.0 | -COOH |

| ~163.5 | Ar-C-OCH₃ |

| ~130.5 | Ar-CH (ortho to C=O) |

| ~129.5 | Ar-C (ipso to C=O) |

| ~113.8 | Ar-CH (meta to C=O) |

| ~55.5 | -OCH₃ |

| ~37.5 | -CH₂-C=O |

| ~33.0 | -CH₂-COOH |

| ~20.0 | -CH₂-CH₂-CH₂- |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1670 | Strong | C=O stretch (Aryl Ketone) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1260 | Strong | C-O stretch (Aryl Ether) |

| ~1170 | Strong | C-O stretch (Aryl Ether) |

Note: Predicted characteristic absorption bands. Actual values may vary depending on the sampling method.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 222.09 | [M]⁺ (Molecular Ion) |

| 135.04 | [CH₃OC₆H₄CO]⁺ |

| 107.05 | [CH₃OC₆H₄]⁺ |

| 77.04 | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry.

Experimental Protocols

The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction between anisole and glutaric anhydride.

Synthesis of this compound

Materials:

-

Anisole

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is set up in a fume hood.

-

Reagent Addition: Anhydrous aluminum chloride (1.2 equivalents) is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath. A solution of glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension.

-

Addition of Anisole: After the addition of glutaric anhydride is complete, a solution of anisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

The Evolving Landscape of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore a diverse range of chemical scaffolds. Among these, compounds featuring a methoxyphenyl moiety have garnered significant attention due to their presence in numerous biologically active natural products and synthetic molecules. This technical guide focuses on the biological activities of derivatives of 5-(4-Methoxyphenyl)-5-oxopentanoic acid and structurally related compounds. While direct studies on the biological activities of this compound derivatives are limited in the current scientific literature, this guide provides an in-depth overview of the pharmacological properties of closely related methoxyphenyl-containing compounds, with a particular emphasis on their anticancer and anti-inflammatory potential. The data presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged structural motif.

Anticancer Activity of Methoxyphenyl Derivatives

The methoxyphenyl group is a common feature in a variety of anticancer agents. Its electron-donating nature and ability to participate in hydrogen bonding and hydrophobic interactions contribute to the binding affinity of these compounds to their biological targets. This section summarizes the cytotoxic and mechanistic data for several classes of methoxyphenyl derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various derivatives containing the methoxyphenyl scaffold. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4,5-Trimethoxyphenyl-Based Hybrids | Hybrid 4a | HepG2 | 3.619 | [1] |

| MCF-7 | 1.971 | [1] | ||

| HCT116 | 3.213 | [1] | ||

| A549 | 2.067 | [1] | ||

| Hybrid 4b | HepG2 | 1.206 | [1] | |

| MCF-7 | 0.536 | [1] | ||

| HCT116 | 0.874 | [1] | ||

| A549 | 0.912 | [1] | ||

| Hybrid 4c | HepG2 | 2.536 | [1] | |

| MCF-7 | 1.183 | [1] | ||

| HCT116 | 1.587 | [1] | ||

| A549 | 1.934 | [1] | ||

| Benzimidazole Derivatives | Compound 5o | A549 | 0.15 | [2][3] |

| SW480 | 3.68 | [2][3] | ||

| Pyrrolidone Derivatives | 1,3,4-Oxadiazolethione derivative | A549 | Reduces viability to 28.0% at 100 µM | [4][5] |

| 4-Aminotriazolethione derivative | A549 | Reduces viability to 29.6% at 100 µM | [4][5] |

Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[4][5]

Signaling Pathways in Cancer

Methoxyphenyl derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

EGFR/HDAC Dual Inhibition Pathway

Some 3,4,5-trimethoxyphenyl-based hybrids have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Dual inhibition of EGFR and HDACs can lead to synergistic anticancer effects.[1]

Caption: Dual inhibition of EGFR and HDAC signaling pathways by methoxyphenyl derivatives.

Anti-inflammatory Activity of Methoxyphenyl Derivatives

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Several methoxyphenyl derivatives have demonstrated potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of a series of 1,2,4-triazole derivatives of 4-methoxy benzoic acid. The activity was assessed using the carrageenan-induced rat paw edema model.

| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) | Reference |

| Indomethacin (Standard) | 10 | 45.2 | |

| Derivative 6f | 100 | 42.1 | |

| Derivative 6i | 100 | 48.5 | |

| Derivative 6k | 100 | 55.3 |

Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animals: Wistar rats are typically used.

-

Procedure: A sub-plantar injection of carrageenan (a phlogistic agent) into the rat's hind paw induces a localized inflammatory response characterized by edema.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific time before the carrageenan injection.

-

Edema Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of methoxyphenyl derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, such as the NF-κB and MAPK pathways.

NF-κB and MAPK Signaling in Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4), initiating downstream signaling cascades that lead to the activation of transcription factors like NF-κB and the MAPK family (p38, ERK, and JNK). These transcription factors then induce the expression of pro-inflammatory mediators such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2).

Caption: Inhibition of NF-κB and MAPK signaling pathways by methoxyphenyl derivatives.

Conclusion and Future Directions

The collective evidence strongly suggests that the methoxyphenyl moiety is a valuable pharmacophore in the development of novel anticancer and anti-inflammatory agents. Derivatives incorporating this structural feature have demonstrated significant biological activity in a variety of in vitro and in vivo models. The mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer and inflammatory diseases.

While this guide has provided a comprehensive overview of the biological activities of methoxyphenyl derivatives that are structurally related to this compound, it is evident that a significant knowledge gap exists concerning the direct derivatives of this specific scaffold. Future research efforts should be directed towards the synthesis and biological evaluation of a focused library of this compound derivatives. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead compounds with optimized potency and selectivity. Furthermore, a deeper investigation into the molecular targets and signaling pathways modulated by these novel derivatives will provide a solid foundation for their further development as potential therapeutic agents. The information compiled in this technical guide is intended to inspire and facilitate such future investigations in the exciting field of medicinal chemistry.

References

- 1. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promis… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-(4-methoxybenzoyl)butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-methoxybenzoyl)butyric acid, also known as 4-(4-methoxyphenyl)butyric acid, is a versatile chemical intermediate with significant potential in medicinal chemistry. While direct biological activity of this compound has not been extensively reported, its true value lies in its role as a key building block for the synthesis of a variety of pharmacologically active molecules. Its structural features, comprising a methoxy-substituted aromatic ring and a butyric acid side chain, make it an attractive starting point for the development of novel therapeutics across different disease areas.

This technical guide provides a comprehensive overview of the known and potential applications of 4-(4-methoxybenzoyl)butyric acid in medicinal chemistry, with a focus on its use in the synthesis of bioactive compounds. We will delve into its chemical properties, synthesis, and its role as a precursor to molecules with demonstrated anti-inflammatory, anticancer, and metabolic modulatory activities.

Chemical Properties of 4-(4-methoxybenzoyl)butyric acid

A clear understanding of the physicochemical properties of 4-(4-methoxybenzoyl)butyric acid is essential for its effective use in synthetic chemistry. The following table summarizes its key chemical identifiers and properties.

| Property | Value |

| IUPAC Name | 4-(4-methoxyphenyl)butanoic acid |

| Synonyms | 4-(4-methoxybenzoyl)butyric acid, 4-(p-anisyl)butyric acid |

| CAS Number | 4521-28-2 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 56-59 °C |

| Purity | Typically ≥99% |

Synthesis of 4-(4-methoxybenzoyl)butyric acid

The synthesis of 4-(4-methoxybenzoyl)butyric acid is a critical step in its utilization for drug discovery. One common method involves the reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

General Experimental Protocol for Synthesis

The following protocol describes a representative synthesis of 4-(4-methoxyphenyl)butanoic acid:

-

Reaction Setup: To a suspension of 4-(4-methoxyphenyl)-4-oxobutanoic acid (40 g) in a solvent mixture of acetic acid (100 ml) and tetrahydrofuran (THF, 100 ml), add 10% palladium on carbon catalyst (50% wet weight, 4 g).

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (0.4 MPa) for 9 hours.

-

Work-up: Upon completion of the reaction, filter the mixture through a diatomaceous earth pad to remove the catalyst.

-

Isolation: Add toluene to the filtrate and remove the solvent by distillation under reduced pressure to yield 4-(4-methoxyphenyl)butanoic acid.[1]

Potential Applications in Medicinal Chemistry

The primary utility of 4-(4-methoxybenzoyl)butyric acid in medicinal chemistry is as a scaffold for the synthesis of more complex molecules with therapeutic potential. The following sections explore some of the key areas where this intermediate has been employed.

Precursor to Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Agonists

4-(4-methoxyphenyl)butyric acid is a key starting material for the synthesis of the potent and selective Peroxisome Proliferator-Activated Receptor-α (PPAR-α) agonist, LY518674.[2] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, making it an important target for the treatment of dyslipidemia and related cardiovascular diseases.

The activation of PPAR-α by a ligand, such as LY518674, leads to a cascade of events that ultimately modulate the expression of genes involved in lipid metabolism. The diagram below illustrates the classical PPAR-α signaling pathway.

Caption: PPAR-α signaling pathway activation by a ligand.

The methoxybenzoyl moiety of 4-(4-methoxybenzoyl)butyric acid is a structural feature found in a class of anticancer agents known as tubulin polymerization inhibitors. These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been developed as potent antiproliferative agents.

Tubulin polymerization inhibitors can be broadly classified as either stabilizing or destabilizing agents. The derivatives incorporating the methoxybenzoyl group typically act as destabilizing agents, preventing the formation of microtubules. The diagram below illustrates this mechanism.

Caption: Mechanism of tubulin polymerization inhibition.

The following table summarizes the in vitro anticancer activity of a representative SMART compound derived from a structure related to 4-(4-methoxybenzoyl)butyric acid.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| CCRF-CEM | Leukemia | 0.124 |

| NCI-H522 | Non-Small Cell Lung | 3.81 |

Data from a study on 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA), the lead compound for SMART agents.[3]

Potential as a Scaffold for Anti-inflammatory and Neuroprotective Agents

The butyric acid moiety of 4-(4-methoxybenzoyl)butyric acid is of interest due to the known anti-inflammatory and neuroprotective properties of other butyric acid derivatives. While direct evidence for the target compound is lacking, its structure suggests potential for modification to create novel anti-inflammatory and neuroprotective agents.

Butyrate and its derivatives have been shown to exert anti-inflammatory effects by modulating cytokine production. For instance, in vitro studies have demonstrated that butyric acid and its derivatives can reduce the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-challenged porcine alveolar macrophages.

Emerging research suggests that butyrate derivatives may have neuroprotective effects. For example, sodium butyrate has been shown to ameliorate cognitive impairment in mouse models of Alzheimer's disease and protect against oxidative stress in neuronal cells.[4]

Experimental Workflow for Investigating Novel Derivatives

The following diagram outlines a general experimental workflow for the synthesis and biological evaluation of novel derivatives of 4-(4-methoxybenzoyl)butyric acid.

Caption: General experimental workflow for drug discovery.

Conclusion

4-(4-methoxybenzoyl)butyric acid is a valuable and versatile intermediate in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a starting material for the synthesis of potent and selective modulators of key biological targets, such as PPAR-α and tubulin, is well-established. Its structural simplicity and amenability to chemical modification make it an attractive scaffold for the development of new therapeutic agents for a range of diseases, including metabolic disorders, cancer, and potentially inflammatory and neurodegenerative conditions. Further exploration of novel derivatives of 4-(4-methoxybenzoyl)butyric acid is warranted and represents a promising avenue for future drug discovery efforts.

References

Exploring the Reactivity of the Keto Group in 5-(4-Methoxyphenyl)-5-oxopentanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the keto group in 5-(4-Methoxyphenyl)-5-oxopentanoic acid, a versatile building block in organic synthesis. The presence of both a ketone and a carboxylic acid functionality allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. This document details key reactions, including reductions, esterifications, olefination reactions, and intramolecular cyclization, supported by experimental protocols and quantitative data where available.

Synthesis of this compound

The primary synthetic route to this compound involves the Friedel-Crafts acylation of anisole with glutaric anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of Anisole

In a typical procedure, anisole is reacted with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[1] The reaction mixture is stirred, often at elevated temperatures, to promote the acylation.[1] Following the reaction, an aqueous workup is performed to quench the catalyst and isolate the crude product.[1] Purification is generally achieved through recrystallization or column chromatography.

Reactivity of the Keto Group

The ketone moiety in this compound is a focal point for a variety of chemical transformations. Its reactivity is influenced by the electron-donating methoxy group on the phenyl ring, which can affect the electrophilicity of the carbonyl carbon.

Reduction of the Keto Group

The carbonyl group can be reduced to a methylene group (CH₂) or a secondary alcohol.

1.1. Reduction to a Methylene Group

Complete reduction of the keto group to a methylene group can be achieved using classical methods such as the Clemmensen and Wolff-Kishner reductions.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[2][3] It is particularly effective for aryl-alkyl ketones.[2][3] However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.[3]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[4][5] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a commonly used one-pot procedure.[4][5] This method is suitable for base-stable compounds.[4]

Table 1: Comparison of Reduction Methods to Methylene Group

| Reaction | Reagents | Conditions | Typical Yield | Notes |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Heating | 72% (for Heptanal)[2] | Effective for aryl-alkyl ketones; not suitable for acid-sensitive substrates.[3] |

| Wolff-Kishner Reduction | N₂H₄, KOH, diethylene glycol | High temperature (e.g., 195 °C) | High | Suitable for base-stable substrates; Huang-Minlon modification is a common one-pot procedure.[4][5] |

1.2. Reduction to a Secondary Alcohol

The keto group can be selectively reduced to a secondary alcohol using various hydride reagents.

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces ketones to alcohols in protic solvents like methanol or ethanol.[6] It typically does not reduce the carboxylic acid group under these conditions.[6]

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of the keto acid in methanol or a mixture of THF and methanol, sodium borohydride is added portion-wise at 0 °C or room temperature.[6] The reaction is stirred for a specified time and then quenched by the addition of water or dilute acid.[6] The product alcohol is then extracted with an organic solvent.

Esterification of the Carboxylic Acid Group

While not a direct reaction of the keto group, the presence of the carboxylic acid allows for esterification, which can be a necessary step before subsequent reactions on the ketone.

-

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] To drive the reaction to completion, an excess of the alcohol is often used as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is employed.[9]

Table 2: Fischer Esterification Yields for Benzoic Acid Analogs

| Alcohol | Catalyst | Yield | Reference |

| Methanol | H₂SO₄ | 90% | [9] |

| Ethanol | H₂SO₄ | 95% | [9] |

Experimental Protocol: Fischer Esterification with Methanol

The carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added.[9] The mixture is heated under reflux for several hours.[9] After cooling, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction.[9]

Olefination of the Keto Group

The carbonyl group can be converted to a carbon-carbon double bond through olefination reactions.

-

Wittig Reaction: This reaction involves the use of a phosphonium ylide (Wittig reagent) to convert a ketone to an alkene.[10][11] The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to the alkene and triphenylphosphine oxide.[11]

-

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide.[12][13] This reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes.[12][13]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

A phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a base like sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like THF.[14] The resulting carbanion is then reacted with the ketone.[14] The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.[14]

Reaction with Organometallic Reagents

The electrophilic carbon of the keto group is susceptible to nucleophilic attack by organometallic reagents like Grignard and organolithium reagents. These reactions result in the formation of tertiary alcohols after acidic workup. It is important to note that the acidic proton of the carboxylic acid will react with these basic organometallic reagents, consuming at least one equivalent.

-

Grignard Reagents (RMgX): Grignard reagents add to the carbonyl group to form a magnesium alkoxide intermediate, which is then protonated upon acidic workup to yield the tertiary alcohol.[15]

-

Organolithium Reagents (RLi): Organolithium reagents are generally more reactive than Grignard reagents and react similarly with ketones to produce tertiary alcohols.[16] Interestingly, with carboxylic acids, two equivalents of an organolithium reagent can lead to the formation of a ketone after workup.[17]

Intramolecular Cyclization

The bifunctional nature of this compound allows for intramolecular reactions. Following the reduction of the keto group to a secondary alcohol, the resulting γ-hydroxy acid can undergo acid-catalyzed intramolecular cyclization to form a γ-valerolactone.

Mechanism of Lactonization

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable five-membered lactone ring.

Visualizing Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows discussed in this guide.

Caption: Friedel-Crafts Acylation Workflow

Caption: Reduction Pathways of the Keto Group

Caption: Acid-Catalyzed Lactonization Mechanism

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its keto group. This guide has outlined several key transformations, including reduction to both methylene and alcohol functionalities, olefination via Wittig and HWE reactions, and addition of organometallic reagents. Furthermore, the potential for intramolecular cyclization to form lactones highlights the synthetic utility of this molecule. While specific quantitative data for every reaction on this exact substrate is not always readily available in the literature, the general protocols and data from analogous compounds provide a strong foundation for researchers to develop and optimize synthetic routes for their specific applications. The provided experimental outlines and mechanistic diagrams serve as a practical resource for scientists and professionals in the field of drug development and organic synthesis.

References

- 1. Friedel Crafts Reaction Virtual Lab [praxilabs.com]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. cerritos.edu [cerritos.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. organicreactions.org [organicreactions.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. people.uniurb.it [people.uniurb.it]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Solubility of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-(4-Methoxyphenyl)-5-oxopentanoic acid. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the compound's structural features and established chemical principles. It also outlines a detailed experimental protocol for determining solubility quantitatively. This guide is intended to assist researchers and professionals in drug development and other scientific fields in handling and utilizing this compound effectively.

Introduction

This compound is an organic compound featuring a carboxylic acid, a ketone, and a methoxy-substituted phenyl group. These functional groups dictate its polarity and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, purification, formulation, and analytical method development. The principle of "like dissolves like" is fundamental to predicting its solubility; polar functional groups will favor interactions with polar solvents, while the nonpolar aromatic and aliphatic portions will contribute to solubility in nonpolar solvents.[1][2]

Predicted Solubility Profile

The solubility of this compound is influenced by a balance of its polar and nonpolar components. The carboxylic acid group is capable of hydrogen bonding, and the ketone and methoxy groups are polar.[3][4][5] The phenyl ring and the pentanoic acid chain, however, are nonpolar. Based on these structural characteristics, the following qualitative solubility profile in common organic solvents is predicted:

Data Presentation: Predicted Qualitative Solubility

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | High | The carboxylic acid can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | The polar ketone and carboxylic acid groups interact favorably with these polar solvents.[2][3][5] |

| Nonpolar Solvents | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule from the carboxylic acid, ketone, and methoxy groups outweighs the nonpolar character of the phenyl ring and alkyl chain, leading to poor solubility in nonpolar solvents.[1] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to Low | These solvents have intermediate polarity and may partially solvate the molecule. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid compound in a given solvent.

Experimental Protocols: Equilibrium Solubility Method

-

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Pipette a known volume of the selected solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vial to ensure complete separation of the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, the experimental protocol outlined should be followed. The predicted solubilities can serve as a useful starting point for solvent selection in various research and development activities.

References

review of keto acids in organic synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the role of keto acids in organic synthesis.

Introduction

Keto acids are a class of organic compounds characterized by the presence of both a carboxylic acid group and a ketone functional group. Their dual reactivity makes them exceptionally versatile and valuable building blocks in organic synthesis.[1] Depending on the relative position of the keto group to the carboxyl group, they are classified as α-, β-, or γ-keto acids, each exhibiting unique reactivity and synthetic applications.

These molecules are central to the construction of a wide array of value-added compounds, including pharmaceuticals, agrochemicals, and natural product analogs.[2] α-Keto acids, for instance, serve as important precursors to α-amino acids and act as green acylating agents where carbon dioxide is the only byproduct.[3][4] β-Keto acids are renowned for their facile decarboxylation, which provides a powerful method for generating ketone enolates for carbon-carbon bond formation.[5][6] γ-Keto acids are key precursors for the synthesis of five-membered heterocycles like furans and pyrroles. This guide provides a comprehensive overview of the synthesis and application of these pivotal synthons.

α-Keto Acids

α-Keto acids and their corresponding esters are stable, easy-to-handle compounds that serve as multifunctional platform molecules in synthesis.[2] Their structure allows for diverse chemical transformations, including nucleophilic addition, reduction, and esterification.[1]

Synthesis of α-Keto Acids

A variety of methods exist for the synthesis of α-keto acids, ranging from classical approaches to modern catalytic routes.[3]

-

Oxidation of α-Hydroxy Acids: The catalytic oxidation or dehydrogenation of α-hydroxy acids, which can be derived from biomass, is a green and scalable route to α-keto acids.[2][7]

-

Friedel-Crafts Acylation: Aryl α-keto esters can be prepared by the Friedel-Crafts acylation of aromatic compounds using ethyl oxalyl chloride.[2]

-

Oxidation of Alkenes or Methyl Ketones: Oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) can efficiently convert unsaturated carbon bonds or methyl ketones into α-keto acids, though the toxicity and harshness of these reagents can limit their application.[2]

-

From Biomass: Engineered microorganisms can produce α-keto acids from renewable feedstocks like glucose through metabolic pathways such as the TCA cycle.[2]

Applications in Organic Synthesis

The unique reactivity of α-keto acids makes them powerful reagents, particularly as acylating agents through decarboxylative pathways.

Decarboxylative Acylation: α-Keto acids can serve as acyl radical precursors, especially under photoredox catalysis, enabling the direct C-H acylation of N-heterocycles under mild conditions.[3][8] This method is highly valuable for the late-stage functionalization of complex molecules in medicinal chemistry.[8]

Table 1: Visible-Light-Induced Decarboxylative Acylation of Isoquinoline

| Entry | α-Keto Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Phenylglyoxylic acid | 1-Benzoylisoquinoline | 92 | [8] |

| 2 | 4-Methoxyphenylglyoxylic acid | 1-(4-Methoxybenzoyl)isoquinoline | 85 | [8] |

| 3 | 4-Chlorophenylglyoxylic acid | 1-(4-Chlorobenzoyl)isoquinoline | 88 | [8] |

| 4 | 2-Thiopheneglyoxylic acid | 1-(Thiophene-2-carbonyl)isoquinoline | 75 | [8] |

| 5 | Pyruvic acid | 1-Acetylisoquinoline | 65 |[8] |

Caption: Workflow for photocatalytic decarboxylative acylation.

Synthesis of α-Amino Acids: α-Keto acids are common precursors for the asymmetric synthesis of α-amino acids, which are fundamental building blocks in pharmaceuticals.[4]

Experimental Protocol: Visible-Light-Induced Acylation of Isoquinoline[8]

-

Materials: Isoquinoline (1.0 equiv), Phenylglyoxylic acid (1.5 equiv), fac-[Ir(ppy)₃] (photocatalyst, 1 mol%), K₂S₂O₈ (2.0 equiv), Acetonitrile (MeCN) and Water (H₂O) in a 1:2 ratio (to make a 0.1 M solution).

-

Apparatus: Schlenk tube or vial, blue LED lamp (25 W), magnetic stirrer.

-

Procedure:

-

To a Schlenk tube, add isoquinoline, phenylglyoxylic acid, fac-[Ir(ppy)₃], and K₂S₂O₈.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

-

Add the degassed MeCN/H₂O solvent mixture via syringe.

-

Place the reaction vessel approximately 5 cm from the blue LED lamp and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., EtOAc).

-

Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 1-benzoylisoquinoline product.

-

β-Keto Acids

β-Keto acids are arguably most famous for one key reaction: decarboxylation.[9] This reaction proceeds readily upon gentle heating, often without the need for a catalyst, to produce a ketone and carbon dioxide via an enol intermediate.[6][10] This property makes them ideal surrogates for ketone enolates in a variety of transformations.[5]

The Decarboxylation Mechanism

The decarboxylation of a β-keto acid occurs through a concerted pericyclic mechanism involving a six-membered cyclic transition state.[10][11] This process is highly efficient because the resulting enol is a relatively stable intermediate, which then tautomerizes to the final ketone product.[9]

Caption: The mechanism of β-keto acid decarboxylation.

Applications in Synthesis

The in situ generation of enolates via decarboxylation allows β-keto acids to participate as nucleophiles in a range of asymmetric reactions.[5]

-

Decarboxylative Conjugate Additions: β-Keto acids readily add to Michael acceptors like nitroalkenes in the presence of a chiral catalyst, providing access to enantiomerically enriched products.[5]

-

Decarboxylative Mannich Reactions: The reaction of β-keto acids with imines provides a direct route to chiral β-amino ketones.[5]

-

Acetoacetic Ester Synthesis: This classic synthesis uses a β-keto ester (acetoacetic ester) as a starting material. The ester is deprotonated, alkylated, and then hydrolyzed to the corresponding β-keto acid, which is subsequently decarboxylated to yield a ketone.[6] This powerful sequence allows for the addition of a three-carbon unit.[6]

Table 2: Asymmetric Ni-Catalyzed Decarboxylative Michael Addition [5]

| Entry | β-Keto Acid Substituent (R¹) | Nitroalkene Substituent (R²) | Product Yield (%) | e.e. (%) |

|---|---|---|---|---|

| 1 | Phenyl | Phenyl | 99 | 95 |

| 2 | 4-MeO-C₆H₄ | Phenyl | 99 | 96 |

| 3 | 4-Cl-C₆H₄ | Phenyl | 99 | 94 |

| 4 | 2-Naphthyl | Phenyl | 99 | 95 |

| 5 | Phenyl | 4-NO₂-C₆H₄ | 95 | 93 |

Caption: Logical workflow of the acetoacetic ester synthesis.

Experimental Protocol: Ni-Catalyzed Asymmetric Decarboxylative Michael Addition[5]

-

Materials: β-Keto acid (1.2 equiv), Nitroalkene (1.0 equiv), Ni(OAc)₂ (10 mol%), Chiral diamine ligand (11 mol%), K₃PO₄ (2.0 equiv), Toluene (0.1 M).

-

Procedure:

-

In a glovebox, add Ni(OAc)₂, the chiral ligand, and K₃PO₄ to an oven-dried vial.

-

Add toluene, and stir the mixture at room temperature for 30 minutes.

-

Add the β-keto acid and the nitroalkene to the vial.

-

Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 24-48 hours), monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral γ-nitro ketone.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

-

γ-Keto Acids

γ-Keto acids and their ester derivatives are crucial intermediates for synthesizing various compounds, particularly five-membered heterocyclic rings.

Synthesis of γ-Keto Acids

-

Photoredox Dual Decarboxylative Coupling: A modern approach involves the single-step synthesis from α-oxo acids and maleic anhydrides under photoredox conditions, releasing CO₂ as the only byproduct.[12][13]

-

Friedel-Crafts Acylation: The acylation of aromatic compounds with succinic anhydride in the presence of AlCl₃ is a classic method for preparing aryl-substituted γ-keto acids.[14]

-

Hydration of Alkynoates: Gold(III)-catalyzed hydration of 3-alkynoates provides a mild, atom-economical, one-step route to γ-keto esters.[15]

Applications in Synthesis

The defining feature of γ-keto acids is their ability to undergo intramolecular condensation reactions to form cyclic structures.

-

Paal-Knorr Synthesis: This is a cornerstone reaction where γ-dicarbonyl compounds (often derived from γ-keto acids/esters) are cyclized to form furans, pyrroles, or thiophenes by reacting with a dehydrating agent, an amine, or a sulfur source, respectively.

-

Synthesis of Other Heterocycles: They are also used to synthesize pyridazinones (by reaction with hydrazine) and γ-lactones (by reduction of the keto group followed by cyclization).

Table 3: Synthesis of γ-Keto Acids via Dual Decarboxylative Coupling [12]

| Entry | α-Oxo Acid | Maleic Anhydride | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylglyoxylic acid | Maleic anhydride | 4-Oxo-4-phenylbutanoic acid | 92 |

| 2 | (4-Methylphenyl)glyoxylic acid | Maleic anhydride | 4-(4-Methylphenyl)-4-oxobutanoic acid | 84 |

| 3 | (4-Methoxyphenyl)glyoxylic acid | Maleic anhydride | 4-(4-Methoxyphenyl)-4-oxobutanoic acid | >99 |

| 4 | (4-Chlorophenyl)glyoxylic acid | Maleic anhydride | 4-(4-Chlorophenyl)-4-oxobutanoic acid | 71 |

| 5 | (Thiophen-2-yl)glyoxylic acid | Maleic anhydride | 4-Oxo-4-(thiophen-2-yl)butanoic acid | 73 |

References

- 1. researchgate.net [researchgate.net]

- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient asymmetric synthesis of α-amino acids from α-keto acids and ammonia with conservation of the chiral reagent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. β-Keto acids in asymmetric metal catalysis and organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]

- 11. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Bioactive Compounds from 5-(4-Methoxyphenyl)-5-oxopentanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)-5-oxopentanoic acid is a versatile starting material for the synthesis of a diverse range of novel compounds with significant potential in medicinal chemistry and drug development. Its γ-keto acid functionality allows for the construction of various heterocyclic scaffolds, which are prominent in many biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of novel amides, pyridazinones, pyrazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles using this compound as the key precursor. The potential biological activities of these compounds, including anticancer, antimicrobial, and anti-inflammatory effects, are also discussed, providing a basis for further investigation and drug discovery efforts.